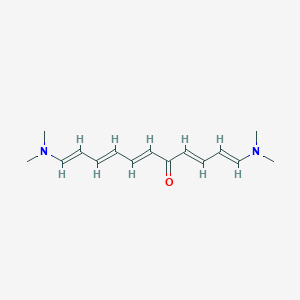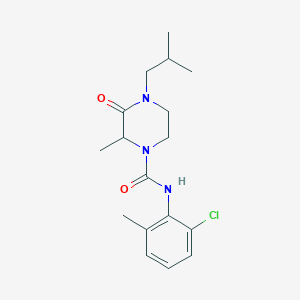
(1E,3E,6E,8E,10E)-1,11-bis(dimethylamino)undeca-1,3,6,8,10-pentaen-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E,3E,6E,8E,10E)-1,11-bis(dimethylamino)undeca-1,3,6,8,10-pentaen-5-one is a complex organic compound characterized by multiple conjugated double bonds and dimethylamino functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3E,6E,8E,10E)-1,11-bis(dimethylamino)undeca-1,3,6,8,10-pentaen-5-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the base structure: Starting with a suitable precursor, such as a polyene, the base structure can be formed through a series of aldol condensations.
Introduction of dimethylamino groups: The dimethylamino groups can be introduced via nucleophilic substitution reactions using dimethylamine.
Final conjugation: The final step involves the formation of the conjugated system through dehydrogenation or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(1E,3E,6E,8E,10E)-1,11-bis(dimethylamino)undeca-1,3,6,8,10-pentaen-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alkanes or alcohols.
科学的研究の応用
Chemistry
In chemistry, (1E,3E,6E,8E,10E)-1,11-bis(dimethylamino)undeca-1,3,6,8,10-pentaen-5-one can be used as a building block for the synthesis of more complex molecules. Its conjugated system makes it a candidate for studies in organic electronics and photochemistry.
Biology and Medicine
The compound’s potential biological activity could be explored for medicinal applications, such as the development of new drugs or therapeutic agents. Its interaction with biological molecules could provide insights into its mechanism of action.
Industry
In industry, the compound could be used in the production of advanced materials, such as conductive polymers or light-emitting diodes (LEDs).
作用機序
The mechanism of action of (1E,3E,6E,8E,10E)-1,11-bis(dimethylamino)undeca-1,3,6,8,10-pentaen-5-one would involve its interaction with molecular targets, such as enzymes or receptors. The conjugated system allows for electron delocalization, which can influence its reactivity and interaction with other molecules.
類似化合物との比較
Similar Compounds
(1E,3E,5E)-1,6-bis(dimethylamino)hexa-1,3,5-triene: A shorter analog with similar functional groups.
(1E,3E,5E,7E)-1,8-bis(dimethylamino)octa-1,3,5,7-tetraene: Another analog with a different chain length.
Uniqueness
The uniqueness of (1E,3E,6E,8E,10E)-1,11-bis(dimethylamino)undeca-1,3,6,8,10-pentaen-5-one lies in its extended conjugated system and the presence of multiple dimethylamino groups, which can impart unique electronic and chemical properties.
特性
IUPAC Name |
(1E,3E,6E,8E,10E)-1,11-bis(dimethylamino)undeca-1,3,6,8,10-pentaen-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-16(2)13-9-6-5-7-11-15(18)12-8-10-14-17(3)4/h5-14H,1-4H3/b6-5+,11-7+,12-8+,13-9+,14-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEDSNKEXUTPMW-KULKJCPGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=CC=CC(=O)C=CC=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C=C/C=C/C(=O)/C=C/C=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cycloheptyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B5282306.png)
![N-({1-[(3-methyl-1-benzofuran-2-yl)methyl]pyrrolidin-3-yl}methyl)cyclopropanesulfonamide](/img/structure/B5282317.png)
![N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride](/img/structure/B5282325.png)
![(5Z)-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5282334.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5282344.png)
![1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B5282367.png)
![5-chloro-N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide](/img/structure/B5282374.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethylbenzamide](/img/structure/B5282388.png)
![ethyl 5-[(cyclobutylcarbonyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5282393.png)
![3-[(Thiophen-2-ylmethyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5282397.png)
![2,2-dimethyl-4-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}morpholine](/img/structure/B5282405.png)
![[(2R,3R,6R)-3-(3-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(6-methylpyridin-2-yl)methanone](/img/structure/B5282413.png)
![N-(3-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5282417.png)
